Dimethoate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoate-d6 is an isotopically labeled compound of Dimethoate, an organophosphoramide insecticide. The chemical formula for this compound is C5H6D6NO3PS2, where all hydrogen atoms in Dimethoate are replaced with deuterium . This compound is widely used in agriculture and horticulture to control pests such as aphids, mites, and planthoppers .
Mechanism of Action
Target of Action
Dimethoate-d6, a deuterium-labeled version of Dimethoate, is an organophosphate insecticide . Its primary target is acetylcholinesterase , an enzyme essential for the function of the central nervous system . This enzyme plays a crucial role in transmitting nerve impulses .
Mode of Action
This compound, like other organophosphates, acts as an acetylcholinesterase inhibitor . It disables cholinesterase, thereby disrupting the transmission of nerve impulses . This disruption is the primary mechanism by which this compound exerts its insecticidal effects. It acts both by contact and through ingestion .
Biochemical Pathways
In one of the biochemical pathways, Dimethoate is first oxidized to form Dimethoate carboxylic acid by releasing a molecule of methylamine . Dimethoate carboxylic acid may then undergo decarboxylation or oxidation, leading to two possible products: O,O,O-trimethyl phosphoric ester and phosphorothioic O,O,S-acid .
Pharmacokinetics
This compound is intended for use as an internal standard for the quantification of Dimethoate . It is highly soluble in water, has low groundwater leaching potential, and is volatile . . These properties impact its bioavailability and distribution in the environment.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to a buildup of acetylcholine, an important neurotransmitter. This buildup interferes with the normal function of the nervous system, leading to a range of effects. For example, in insects, this can lead to paralysis and death, making this compound an effective insecticide .
Action Environment
This compound is relatively non-persistent but highly mobile in the environment due to its high solubility in water and low adsorption in soil . These properties mean that its action, efficacy, and stability can be influenced by environmental factors such as soil type, rainfall, and temperature.
Preparation Methods
Dimethoate-d6 is typically prepared through a deuteration reaction, where Dimethoate reacts with deuterium gas to replace hydrogen atoms with deuterium . The preparation process requires high-purity deuterium gas and a suitable solvent, with careful control of reaction conditions and time . Industrial production methods for this compound are similar to those for Dimethoate, involving the synthesis of the parent compound followed by isotopic labeling .
Chemical Reactions Analysis
Dimethoate-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form omethoate, a potent cholinesterase inhibitor.
Hydrolysis: In the environment, this compound can undergo hydrolysis, leading to the formation of various degradation products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed from these reactions are omethoate and other degradation products .
Scientific Research Applications
Dimethoate-d6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: This compound serves as an internal standard for the quantification of Dimethoate in various samples using techniques like gas chromatography and liquid chromatography.
Environmental Studies: Researchers use this compound to study the environmental fate and degradation of Dimethoate, helping to understand its impact on ecosystems.
Comparison with Similar Compounds
Dimethoate-d6 is unique due to its isotopic labeling with deuterium. Similar compounds include:
Dimethoate: The parent compound, widely used as an insecticide.
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: An organophosphate insecticide used for similar purposes.
Compared to these compounds, Dimethoate-d6 is primarily used in research applications due to its isotopic labeling, which allows for precise analytical measurements .
Properties
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXGJITAZMZEV-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=S)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-81-6 |
Source
|
Record name | 1219794-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.